molecular formula C24H41NO2S B14541987 S-Pyridin-2-yl 19-hydroxynonadecanethioate CAS No. 61888-31-1

S-Pyridin-2-yl 19-hydroxynonadecanethioate

Cat. No.: B14541987
CAS No.: 61888-31-1
M. Wt: 407.7 g/mol
InChI Key: YVYZOUDLPQNJRV-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 19-hydroxynonadecanethioate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of nonadecanethioic acid and pyridine, characterized by the presence of a hydroxyl group on the 19th carbon of the nonadecanethioate chain and a pyridinyl group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 19-hydroxynonadecanethioate typically involves the esterification of nonadecanethioic acid with 2-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 19-hydroxynonadecanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Pyridin-2-yl 19-hydroxynonadecanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 19-hydroxynonadecanethioate involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.

    Nonadecanethioic acid: A long-chain fatty acid with a thiol group.

    2-Pyridinol: A hydroxyl derivative of pyridine.

Uniqueness

S-Pyridin-2-yl 19-hydroxynonadecanethioate is unique due to its combination of a long-chain fatty acid ester and a pyridinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61888-31-1

Molecular Formula

C24H41NO2S

Molecular Weight

407.7 g/mol

IUPAC Name

S-pyridin-2-yl 19-hydroxynonadecanethioate

InChI

InChI=1S/C24H41NO2S/c26-22-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20-24(27)28-23-19-16-17-21-25-23/h16-17,19,21,26H,1-15,18,20,22H2

InChI Key

YVYZOUDLPQNJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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